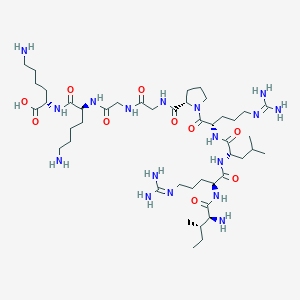

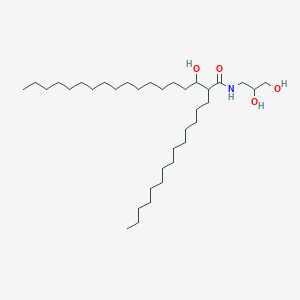

![molecular formula C33H36N2O6 B12576580 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine CAS No. 278597-95-8](/img/structure/B12576580.png)

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-L-ロイシル-O-プロプ-2-エン-1-イル-L-チロシンは、フルオレニルメチルオキシカルボニル(Fmoc)保護アミノ酸のクラスに属する合成化合物です。この化合物は、穏和な条件下で安定性と除去が容易であることから、ペプチド合成によく使用されます。Fmoc基はアミノ官能基の保護基として働き、選択的な脱保護とそれに続くペプチド結合形成を可能にします。

準備方法

合成経路と反応条件

N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-L-ロイシル-O-プロプ-2-エン-1-イル-L-チロシンの合成は、通常、以下の手順を伴います。

Fmoc保護: L-ロイシンのアミノ基は、Fmoc基を使用して保護されます。これは、L-ロイシンをFmoc-Cl(フルオレニルメチルオキシカルボニルクロリド)と、炭酸ナトリウムなどの塩基の存在下で反応させることで実現します。

L-チロシンとのカップリング: 次に、Fmoc保護されたL-ロイシンを、HBTU(O-(ベンゾトリアゾール-1-イル)-N,N,N',N'-テトラメチルウロニウムヘキサフルオロリン酸)などのカップリング試薬と、DIPEA(N,N-ジイソプロピルエチルアミン)などの塩基の存在下で、O-プロプ-2-エン-1-イル-L-チロシンとカップリングします。

精製: 最終生成物は、カラムクロマトグラフィーなどの技術を使用して精製し、目的の化合物を高純度で得ます。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。

バルク合成: 大量の出発物質と試薬が使用されます。

自動ペプチド合成機: これらの機械は、カップリングと脱保護の手順を自動化し、効率性と一貫性を向上させます。

精製: 最終生成物の高純度を確保するために、調製用HPLC(高速液体クロマトグラフィー)などの工業規模の精製方法が採用されます。

化学反応解析

反応の種類

N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-L-ロイシル-O-プロプ-2-エン-1-イル-L-チロシンは、いくつかの種類の化学反応を起こします。

脱保護: Fmoc基は、ピペリジンなどの塩基を使用して除去でき、さらなる反応のための遊離アミノ基が現れます。

カップリング反応: 遊離アミノ基は、他のアミノ酸やペプチドとのペプチド結合形成に参加できます。

酸化と還元: 特にチロシン残基で、この化合物は酸化と還元反応を起こす可能性があります。

一般的な試薬と条件

脱保護: DMF(ジメチルホルムアミド)中のピペリジンは、Fmoc脱保護に一般的に使用されます。

カップリング: DIPEAの存在下でHBTUまたはEDC(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)。

酸化: 過酸化水素またはその他の酸化剤。

還元: 水素化ホウ素ナトリウムまたはその他の還元剤。

主な生成物

脱保護されたアミノ酸: Fmoc基の除去により、遊離アミノ酸が生成されます。

ペプチド: カップリング反応により、ペプチドまたはより長いポリペプチド鎖が形成されます。

科学研究への応用

N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-L-ロイシル-O-プロプ-2-エン-1-イル-L-チロシンは、いくつかの科学研究に適用されています。

ペプチド合成: 生化学や分子生物学の研究におけるペプチドの合成に広く使用されています。

創薬: ペプチドベースの医薬品や治療薬の開発に使用されています。

バイオコンジュゲーション: タンパク質相互作用や機能の研究のために、ペプチドを他の生体分子にコンジュゲートするために使用されます。

材料科学: 工業用途でユニークな特性を持つペプチドベースの材料の合成に使用されます。

化学反応の分析

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tyrosine residue.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Coupling: HBTU or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

科学的研究の応用

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine has several scientific research applications:

Peptide Synthesis: Widely used in the synthesis of peptides for research in biochemistry and molecular biology.

Drug Development: Used in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the conjugation of peptides to other biomolecules for studying protein interactions and functions.

Material Science: Used in the synthesis of peptide-based materials with unique properties for industrial applications.

作用機序

N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-L-ロイシル-O-プロプ-2-エン-1-イル-L-チロシンの作用機序には、以下が含まれます。

ペプチド結合形成: この化合物は、脱保護後に遊離アミノ基を介してペプチド結合形成を促進します。

分子標的: ペプチドやタンパク質中のアミノ酸残基を標的にし、特定のペプチド配列の合成を可能にします。

関与する経路: この化合物は、タンパク質合成や修飾に関連する経路に関与しています。

類似化合物の比較

類似化合物

- N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-L-システイン

- N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-L-アラニン

- N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-2-メトキシ-L-フェニルアラニン

ユニークさ

N-{[(9H-フルオレン-9-イル)メトキシ]カルボニル}-L-ロイシル-O-プロプ-2-エン-1-イル-L-チロシンは、L-ロイシンとO-プロプ-2-エン-1-イル-L-チロシンの特定の組み合わせにより、独特の特性と反応性を備えているため、ユニークです。ペプチド合成におけるその使用は、Fmoc保護基の安定性と容易な除去のために特に貴重です。

類似化合物との比較

Similar Compounds

- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-cysteine

- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine

- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-L-phenylalanine

Uniqueness

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucyl-O-prop-2-en-1-yl-L-tyrosine is unique due to its specific combination of L-leucine and O-prop-2-en-1-yl-L-tyrosine, which imparts distinct properties and reactivity. Its use in peptide synthesis is particularly valuable due to the stability and ease of removal of the Fmoc protective group.

特性

CAS番号 |

278597-95-8 |

|---|---|

分子式 |

C33H36N2O6 |

分子量 |

556.6 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-3-(4-prop-2-enoxyphenyl)propanoic acid |

InChI |

InChI=1S/C33H36N2O6/c1-4-17-40-23-15-13-22(14-16-23)19-30(32(37)38)34-31(36)29(18-21(2)3)35-33(39)41-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h4-16,21,28-30H,1,17-20H2,2-3H3,(H,34,36)(H,35,39)(H,37,38)/t29-,30-/m0/s1 |

InChIキー |

LARZJVDDVPIPMD-KYJUHHDHSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

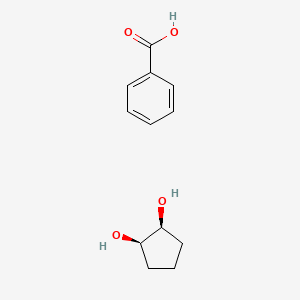

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)

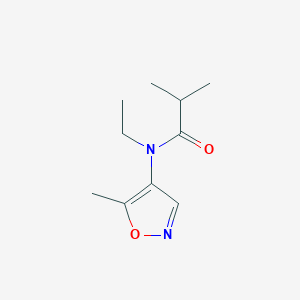

![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)

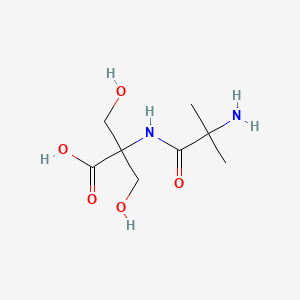

![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)

![1,4-Dithiaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B12576559.png)

![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)